![molecular formula C18H11B B3038743 5-Bromobenzo[c]phenanthrene CAS No. 89523-51-3](/img/structure/B3038743.png)

5-Bromobenzo[c]phenanthrene

Übersicht

Beschreibung

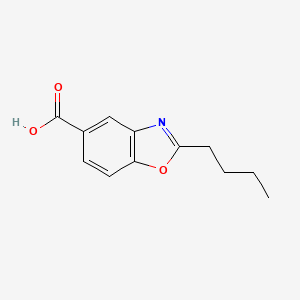

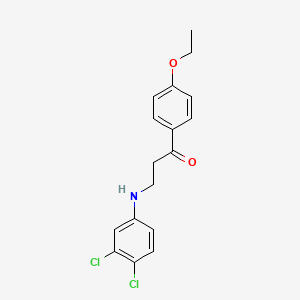

5-Bromobenzo[c]phenanthrene is a chemical compound with the CAS Number: 89523-51-3 . It has a molecular weight of 307.19 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C18H11Br . It has an average mass of 307.184 Da and a monoisotopic mass of 306.004395 Da . The InChI Code is 1S/C18H11Br/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 482.9±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 71.9±3.0 kJ/mol and a flash point of 244.7±14.5 °C . The compound has a molar refractivity of 87.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Carcinogenicity Studies

5-Bromobenzo[c]phenanthrene plays a crucial role in the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Research by Mirsadeghi et al. (1989) focused on the synthesis of monofluoro- and difluorobenzo(c)phenanthrenes, starting from this compound. They aimed to understand the metabolic activation and detoxification pathways of PAHs, given their carcinogenic potential (Mirsadeghi et al., 1989).

Key Intermediates in Carcinogenic Compounds Synthesis

Kumar (1997) developed a palladium-catalyzed cross-coupling reaction for synthesizing 3-hydroxybenzo[c]phenanthrene and 12-hydroxybenzo[g]chrysene. These compounds are essential intermediates in creating fjord-region diol epoxide metabolites of benzo[c]phenanthrene and benzo[g]chrysene, which are highly carcinogenic (Kumar, 1997).

Applications in Helical Molecular Templates

Research on chiral helical molecular templates by Cheung et al. (1997) involved this compound derivatives. They developed stereoselective diols that served as chiral molecular templates, offering potential applications in molecular engineering (Cheung et al., 1997).

Photooxidation and Optoelectronic Applications

Hamrouni et al. (2020) explored the photooxidation pathway of this compound derivatives, focusing on their chiroptical and photophysical properties. Their research is significant for understanding the electronic properties of these compounds and their potential applications in optoelectronics (Hamrouni et al., 2020).

Epoxidation Studies

A study on the epoxidation of various dibenzocycloalkenes, including this compound, by Mandache et al. (2005) investigated the effects of different catalysts. This research provides insights into the chemical reactivity and potential industrial applications of these compounds in epoxidation processes (Mandache et al., 2005).

Safety and Hazards

5-Bromobenzo[c]phenanthrene is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Biochemical Pathways

For instance, phenanthrene, a related compound, is degraded by the strain Alcaligenes ammonioxydans . The degradation process involves several metabolites, including salicylic acid, catechol, and various phthalic acid derivatives .

Pharmacokinetics

It also inhibits CYP1A2 and CYP2C19 enzymes . These properties can impact the compound’s bioavailability and its overall effect in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromobenzo[c]phenanthrene. For instance, the pH, temperature, and presence of other compounds can affect its solubility and therefore its bioavailability . More research is needed to understand these effects in detail.

Eigenschaften

IUPAC Name |

5-bromobenzo[c]phenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCQJSKCEVYQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

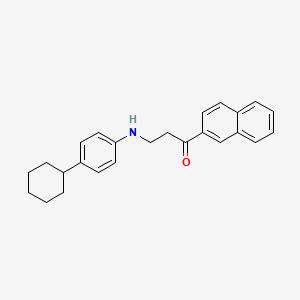

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)

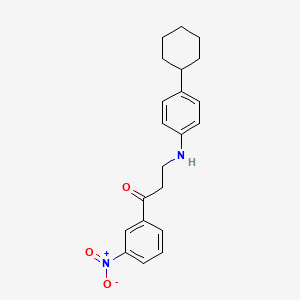

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)

![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)